
DL-PHENYLALANINE (2-D)
Beschreibung
Systematic and Common Names
The compound is known by numerous systematic and common names that reflect its chemical structure and properties. The primary systematic name, DL-2-amino-3-phenylpropanoic acid, indicates the presence of both dextrorotatory and levorotatory forms of the amino acid. Alternative systematic names include DL-3-phenylalanine, DL-beta-phenylalanine, and DL-alpha-amino-beta-phenylpropionic acid.
Common names and synonyms for this compound encompass a wide range of designations used across different scientific disciplines and applications. These include phenylalanine DL-form, d,l-phenylalanine, and beta-phenylalanine DL-form. The compound is also referenced by its Food and Drug Administration Unique Ingredient Identifier 8P946UF12S, which facilitates its identification in regulatory and pharmaceutical contexts.
Physical and Chemical Properties
The physical and chemical properties of DL-Phenylalanine demonstrate its characteristics as a crystalline amino acid compound. The substance appears as a white to off-white crystalline powder with no discernible odor. The melting point of DL-Phenylalanine occurs at 186°C, indicating its thermal stability under standard laboratory conditions. The density of the compound measures 1.34 grams per cubic centimeter at 20°C, reflecting its relatively compact molecular structure.
The solubility characteristics of DL-Phenylalanine reveal important information about its behavior in aqueous solutions. The compound exhibits a water solubility of 14.2 grams per liter at 25°C, indicating moderate solubility in aqueous media. The partition coefficient between n-octanol and water shows a logarithmic value of -1.44, suggesting the compound's hydrophilic nature and preference for aqueous environments over lipophilic phases.
Stereochemical Considerations
The stereochemical aspects of DL-Phenylalanine are fundamental to understanding its chemical behavior and biological activities. As a racemic mixture, the compound contains equal amounts of both D-phenylalanine and L-phenylalanine enantiomers. This racemic composition results in the absence of optical activity, as the optical rotations of the individual enantiomers cancel each other out in the mixture.
The dissociation constants of the compound provide insight into its ionization behavior in solution. DL-Phenylalanine exhibits two primary dissociation constants: pK₁ of 2.58 and pK₂ of 9.24 at 25°C. These values indicate that the compound exists predominantly in its zwitterionic form under physiological pH conditions, with the amino group protonated and the carboxyl group deprotonated.
Eigenschaften
Molekulargewicht |
166.16 |
---|---|
Reinheit |
98%+ |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Pain Management and Analgesic Properties
DL-Phenylalanine has been studied for its potential analgesic effects, particularly in enhancing the efficacy of opiate analgesics. Research indicates that DLPA can significantly potentiate the effects of opioids, allowing for lower doses and minimizing side effects associated with higher dosages. A study highlighted that DLPA administration improved pain thresholds in patients undergoing acupuncture, suggesting its role as an adjunct therapy in chronic pain management .
Case Study:
- A clinical trial involving patients with chronic non-malignant pain (CNMP) demonstrated that the addition of DLPA to morphine therapy resulted in notable improvements in pain relief and associated depression. Patients reported enhanced quality of life with reduced reliance on opioid medications .
Neurological Applications
DL-Phenylalanine has been investigated for its role in treating neurological disorders such as depression and Parkinson’s disease. The D-form of phenylalanine is known to inhibit enkephalinase, an enzyme that breaks down endorphins, thus potentially increasing endorphin levels in the brain. This mechanism may contribute to mood enhancement and reduced symptoms of depression .
Case Study:
- In a study involving alcoholic mice, administration of D-phenylalanine resulted in increased endorphin levels and a significant reduction in alcohol-seeking behavior, suggesting its potential application in addiction treatment .
Diabetes and Insulin Regulation
Recent research has explored the effects of phenylalanine on insulin signaling and glucose metabolism. While L-phenylalanine has been shown to stimulate insulin secretion, D-phenylalanine appears to modulate this effect by inhibiting fiber formation associated with insulin resistance. This dual action presents a potential therapeutic avenue for managing Type 2 diabetes (T2D) symptoms .
Data Table: Effects of Phenylalanine on Insulin Levels
Type of Phenylalanine | Effect on Insulin Secretion | Effect on Glucose Metabolism |
---|---|---|
L-Phenylalanine | Increases insulin levels | Reduces postprandial glucose |
D-Phenylalanine | No significant effect | Modulates insulin resistance |
Role in Phenylketonuria (PKU)
In patients with PKU, where the metabolism of phenylalanine is impaired, DLPA may serve as a therapeutic agent to manage symptoms. The D-form can inhibit the aggregation of L-phenylalanine into amyloid fibrils, which are toxic at high concentrations. This property suggests that D-phenylalanine could be beneficial in preventing complications associated with PKU .
Case Study:
- A study demonstrated that D-phenylalanine effectively halted the formation of amyloid fibrils from L-phenylalanine under certain conditions, indicating its potential use as a therapeutic modulator in PKU management .
Combination Therapies
DLPA is also being explored in combination therapies for various conditions, including Reward Deficiency Syndrome (RDS). When combined with N-acetyl-L-cysteine (NAC), DLPA may enhance dopamine release and stabilize dopamine levels within brain circuits associated with reward processing .
Data Table: Potential Combinations with DLPA
Combination | Proposed Benefits |
---|---|
DLPA + NAC | Enhanced dopamine release |
DLPA + Acupuncture | Improved analgesic effects |
DLPA + Nutraceuticals | Synergistic effects on mood regulation |
Vergleich Mit ähnlichen Verbindungen
Notes
- Isotopic purity (>98%) is critical for reproducible research outcomes, necessitating rigorous quality control .
Vorbereitungsmethoden
Method Overview
A highly efficient enzymatic process has been developed to produce optically pure D-phenylalanine through asymmetric resolution of racemic DL-phenylalanine. This method employs phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis JN-1 immobilized on mesoporous silica (MCM-41-NH-GA). The immobilization enhances enzyme stability and activity.
Process Details
- The enzyme catalyzes the selective deamination of L-phenylalanine, leaving D-phenylalanine untouched, thus enriching the D-isomer.
- The reaction is conducted in a recirculating packed-bed reactor (RPBR), which improves conversion efficiency compared to stirred-tank reactors.
- Optimal conditions yield a volumetric conversion rate of L-phenylalanine at 96.7 mM/h and a D-phenylalanine productivity of 0.32 g/L/h.
- The optical purity of the D-phenylalanine exceeds 99% enantiomeric excess (ee).
- The RPBR system demonstrates high operational stability, running continuously for 16 batches (384 hours) without loss of activity.
- Scale-up by 25-fold increased productivity to 7.2 g/L/h while maintaining >99% ee.
Advantages
- High optical purity and yield.
- Enzyme immobilization allows reusability and operational stability.
- Continuous process suitable for industrial scale-up.
Parameter | Value |
---|---|
Enzyme source | Rhodotorula glutinis JN-1 |
Immobilization support | MCM-41-NH-GA (mesoporous silica) |
Reactor type | Recirculating packed-bed reactor (RPBR) |
Temperature | 50°C |
Volumetric conversion rate | 96.7 mM/h |
D-phenylalanine productivity | 0.32 g/L/h (lab scale), 7.2 g/L/h (scale-up) |
Optical purity (ee) | >99% |
Operational stability | 16 batches (384 h) |
Dynamic Kinetic Resolution (DKR) Using Chemical Racemization and Resolution Agents
Method Overview
A patented chemical method utilizes dynamic kinetic resolution to convert L-phenylalanine into D-phenylalanine with near-theoretical 100% conversion. This method involves racemization of L-phenylalanine hydrochloride in the presence of a racemization catalyst and resolution with dibenzoyl tartaric acid (L-DBTA).
Process Steps
- Preparation of L-phenylalanine hydrochloride: L-phenylalanine is reacted with hydrochloric acid and evaporated to dryness.
- Racemization and resolution: The hydrochloride salt is mixed with an alcohol solvent, racemization catalyst (aldehyde pyridine derivatives), L-DBTA as resolving agent, and triethylamine under 45–80°C. This forms D-phenylalanine L-DBTA disalt.
- Isolation of D-phenylalanine: The disalt is treated with hydrochloric acid to release L-DBTA, followed by neutralization and filtration to isolate D-phenylalanine crystals.
Key Parameters and Yields
Step | Conditions/Details | Outcome/Yield |
---|---|---|
L-phenylalanine hydrochloride | Molar ratio L-Phe:HCl = 1:1–12, room temperature | Solid salt formation |
Racemization & resolution | Solvent: methanol, ethanol, propanol; temp 45–80°C; racemization catalyst: aldehyde pyridine derivatives; molar ratios optimized | D-phenylalanine L-DBTA disalt isolated |
Final isolation | Treatment with 2M HCl, neutralization with ammonia | D-phenylalanine yield 87.1%, purity 99.48%, optical purity 99.4% |
Advantages
- Theoretical conversion rate close to 100%.
- Mild reaction conditions.
- Suitable for industrial production due to stable product quality and cost-effectiveness.
One-Pot Chemoenzymatic Cascade Starting from Cinnamic Acids
Method Overview
A novel one-pot approach combines enzymatic amination by phenylalanine ammonia lyase (PAL) with chemoenzymatic deracemization to synthesize substituted D-phenylalanines from inexpensive cinnamic acids.
Process Details
- The PAL catalyzes the amination of cinnamic acids to produce racemic phenylalanine derivatives.
- A deracemization cascade involves selective enzymatic oxidation of the L-enantiomer to an imino acid intermediate, followed by nonselective chemical reduction, enriching the D-enantiomer.
- High-throughput solid-phase screening identifies PAL variants with improved activity toward D-phenylalanine synthesis.
- The process achieves high yields and excellent optical purities (>99% ee) of D-phenylalanine derivatives.
Advantages
- Uses inexpensive starting materials (cinnamic acids).
- One-pot multienzymatic cascade reduces steps and waste.
- Adaptable to various substituted phenylalanines.
Synthetic Organic Routes to Phenylalanine Derivatives
Method Overview
Synthetic organic chemistry methods involve multi-step synthesis of phenylalanine derivatives, including dimerized phenylalanine compounds, using peptide coupling reagents and protecting group strategies.
Typical Synthetic Steps
- Coupling of Boc-protected phenylalanine with amines using PyBop and DIEA in dichloromethane.
- Removal of Boc protecting groups with trifluoroacetic acid.
- Acylation and nucleophilic substitution steps to build more complex derivatives.
Reagents and Conditions Summary
Step | Reagents/Conditions |
---|---|
Coupling | Boc-L-phenylalanine, PyBop, DIEA, DCM, 0°C to RT |
Deprotection | Trifluoroacetic acid, DCM, RT |
Acylation | Bromoacetic acid, HATU, DIEA, DCM, 0°C to RT |
Nucleophilic substitution | 2,5-piperazinedione, K2CO3, DMF, 55°C |
Summary Table of Preparation Methods
Method | Principle | Key Reagents/Conditions | Yield & Purity | Scale Suitability |
---|---|---|---|---|
Enzymatic resolution with immobilized PAL | Asymmetric enzymatic resolution | Immobilized PAL on MCM-41, RPBR, 50°C | D-phenylalanine >99% ee, 7.2 g/L/h productivity | Industrial scale feasible |
Dynamic kinetic resolution (DKR) | Chemical racemization + resolution | L-phenylalanine hydrochloride, L-DBTA, aldehyde pyridine catalyst, alcohol solvent, 45–80°C | Yield 87.1%, purity 99.48%, 99.4% ee | Industrial scale feasible |
One-pot chemoenzymatic cascade | Enzymatic amination + deracemization | PAL variants, cinnamic acids, oxidation/reduction enzymes | High yield, >99% ee | Laboratory to pilot scale |
Synthetic organic synthesis | Multi-step chemical synthesis | Boc-protected phenylalanine, PyBop, HATU, trifluoroacetic acid | Variable, for derivatives | Laboratory scale |
Q & A
Q. What distinguishes DL-phenylalanine from its enantiomers (D- and L-forms) in biochemical studies?
DL-Phenylalanine is a racemic mixture of D- and L-enantiomers. The L-form serves as a precursor for tyrosine, dopamine, norepinephrine, and thyroid hormones, while the D-form may inhibit enkephalin degradation by carboxypeptidase A, influencing pain modulation . In experimental design, the racemic mixture is often used to study stereochemical effects on metabolic pathways or receptor interactions. For example, isotopic labeling (e.g., DL-phenylalanine-2-d1) enables tracking of metabolic flux in tracer studies .
Q. How is DL-phenylalanine utilized in analytical method validation?
DL-Phenylalanine has historically been used as an internal standard in assays, such as acetylcysteine quantification via HPLC. Recent pharmacopeial updates (e.g., USP 28) recommend replacing it with L-phenylalanine RS to improve specificity, highlighting the importance of enantiomeric purity in method development . Researchers must validate chromatographic separation of enantiomers to avoid co-elution artifacts .
Q. What are the key physicochemical properties of DL-phenylalanine relevant to experimental reproducibility?
- Molecular formula : C₉H₁₁NO₂
- Molecular weight : 165.18 g/mol
- Melting point : 266°C (for unlabeled DL-phenylalanine)
- Deuterated forms : DL-Phenylalanine-2-d1 (CAS 14246-24-3, MW 166.19) is critical for isotope dilution mass spectrometry . NIST-standardized data ensure consistency in solubility, stability, and spectral profiles (e.g., IR, NMR) for replication across labs .
Advanced Research Questions
Q. How do agricultural interventions (e.g., irrigation, fertilization) influence DL-phenylalanine content in crops?
A soybean study demonstrated that irrigation and fertilization increased DL-phenylalanine content by 4.1–8.8% compared to controls. Key variables included:
Treatment | DL-Phenylalanine (mg/kg) | Increase vs. Control |
---|---|---|
Control | 1.48 × 10⁴ | — |
a1×b2×c1 | 1.54 × 10⁴ | 4.1% |
a2×b2×c1 | 1.61 × 10⁴ | 8.8% |
Experimental designs should account for genotype-specific responses (e.g., Felix vs. Eugen cultivars) and nutrient interactions (N-P-K ratios) . |
Q. What methodological challenges arise when synthesizing deuterated or fluorinated DL-phenylalanine derivatives?
- Deuterated forms : DL-Phenylalanine-d5 hydrochloride (HY-N0215S6) requires >98% isotopic purity for pharmacokinetic studies. Challenges include minimizing proton exchange during synthesis and ensuring metabolic stability in tracer experiments .
- Fluorinated derivatives : 4-(Pentafluorosulfur)-DL-phenylalanine (CAS 1266124-33-7) synthesis involves electrophilic aromatic substitution under anhydrous conditions. Characterization via ¹⁹F NMR and LC-MS is critical to confirm regioselectivity .
Q. How does the racemic mixture of DL-phenylalanine influence neurotransmitter dynamics in neurological studies?
The L-enantiomer drives dopamine/norepinephrine synthesis, while the D-form may potentiate endogenous opioid activity by inhibiting enkephalinase. In ADHD models, DL-phenylalanine supplementation increased tyrosine hydroxylase activity by 15–20%, suggesting dual mechanisms for improving focus . Methodologically, microdialysis in rodent brains paired with LC-MS/MS quantifies real-time changes in monoamine levels .
Q. What strategies resolve contradictions in DL-phenylalanine’s reported pharmacological effects?
Discrepancies in analgesic efficacy (e.g., variable IC₅₀ values for enkephalinase inhibition) may stem from differences in model systems (in vitro vs. in vivo) or enantiomeric ratios. Meta-analyses recommend standardizing racemic composition (50:50 D/L) and controlling for dietary tyrosine intake in clinical trials .
Data-Driven Insights
- Isotopic Labeling : DL-Phenylalanine-2-d1 (CAS 14246-24-3) is used in metabolic flux analysis to quantify protein turnover rates in cell cultures .
- Agricultural Optimization : The a2×b2×c2 treatment variant achieved a DL-phenylalanine content of 5.68 × 10⁴ mg/kg in soybeans, highlighting genotype-environment interactions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.